![molecular formula C11H18ClNO B594161 Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) CAS No. 63199-70-2](/img/structure/B594161.png)
Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry)
Overview
Description
Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) is a synthetic stimulant drug that is structurally related to amphetamine and methamphetamine. It is also known as 4-methylbuphedrone, 4-Methyl-α-methylamino-valerophenone hydrochloride, or 4-Methyl-α-methylaminovalerophenone HCl. Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) is a powerful stimulant that has been used in research laboratories for a variety of purposes, including the study of the effects of stimulants on the body. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) will be discussed in
Scientific Research Applications
Stereochemistry in Chlorination Reactions
- Chlorination Reactions of Ephedrines : The study by Flores‐Parra et al. (1998) delves into the stereochemistry of chlorination reactions with SOCl2 of free ephedrine and pseudoephedrine and their hydrochlorides, oxamides, and sulfonamides. It highlights the significant role of stereochemistry in determining the outcomes of these reactions, which is crucial for understanding the chemical properties and potential applications of ephedrine-related compounds, including buphedrone metabolites (Flores‐Parra et al., 1998).
Crystal Structures and Properties
- Ephedrine Derivatives Analysis : Kuś et al. (2018) analyzed ephedrine derivatives including ephedrone (methcathinone) hydrochloride, N-acetylephedrine, and N-acetylephedrone. This analysis provides insight into the structural and chemical properties of ephedrine-related compounds, which can be pivotal in understanding the applications of buphedrone metabolites (Kuś et al., 2018).
Metabolism and Excretion Profiles
- Metabolism of Buphedrone in Mice : Carrola et al. (2020) conducted a study on the metabolism of buphedrone in mice, revealing how it is processed in a biological system. This research is significant for understanding the biochemical interactions and pathways involved in the metabolism of buphedrone, which could lead to potential biomedical applications (Carrola et al., 2020).
Stereochemistry and Pharmacology
- In Vitro Characterization of Ephedrine Stereoisomers : Rothman et al. (2003) studied the stereoisomers of ephedrine at biogenic amine transporters and a range of receptors. Understanding the pharmacological effects of ephedrine stereoisomers can provide insights into similar compounds, such as buphedrone metabolites, and their potential applications in medicine and research (Rothman et al., 2003).
properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYVUUUZVZMQD-VZXYPILPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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